molecular formula C40H55N5O9S B10846265 AcGlu-Dif-Ile-Cha-Cys

AcGlu-Dif-Ile-Cha-Cys

Cat. No.: B10846265
M. Wt: 782.0 g/mol
InChI Key: WLXMMKXNDCWWHB-KGIQSIOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AcGlu-Dif-Ile-Cha-Cys is a synthetic peptide comprising acetylated glutamic acid (AcGlu), difluorinated amino acid (Dif), isoleucine (Ile), cyclohexylalanine (Cha), and cysteine (Cys). Its design incorporates modifications to enhance stability, bioavailability, and target binding. The acetylated N-terminus (AcGlu) improves metabolic resistance, while Cha and Dif residues contribute to hydrophobic interactions and structural rigidity. The cysteine residue enables disulfide bond formation, critical for tertiary structure stabilization.

Properties

Molecular Formula

C40H55N5O9S

Molecular Weight

782.0 g/mol

IUPAC Name

(4S)-4-acetamido-5-[[(2S)-1-[[(2R,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C40H55N5O9S/c1-4-24(2)34(38(51)42-30(22-26-14-8-5-9-15-26)37(50)43-31(23-55)40(53)54)44-39(52)35(45-36(49)29(41-25(3)46)20-21-32(47)48)33(27-16-10-6-11-17-27)28-18-12-7-13-19-28/h6-7,10-13,16-19,24,26,29-31,33-35,55H,4-5,8-9,14-15,20-23H2,1-3H3,(H,41,46)(H,42,51)(H,43,50)(H,44,52)(H,45,49)(H,47,48)(H,53,54)/t24-,29+,30+,31-,34-,35+/m1/s1

InChI Key

WLXMMKXNDCWWHB-KGIQSIOISA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@H](CS)C(=O)O)NC(=O)[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The compound AcAsp-Glu-Dif-Lys-Cha-Cys serves as a key structural analog. Comparative analysis reveals:

Parameter AcGlu-Dif-Ile-Cha-Cys AcAsp-Glu-Dif-Lys-Cha-Cys
N-Terminal Modification Acetylated Glutamic Acid (AcGlu) Acetylated Aspartic Acid (AcAsp)
Fourth Residue Isoleucine (Ile) Lysine (Lys)
Charge Profile Negative (Glu) at N-terminus Negative (Asp) at N-terminus
Hydrophobicity High (Cha, Ile) Moderate (Cha, Lys)
Disulfide Potential Yes (Cys) Yes (Cys)
Key Findings :

Binding Affinity: Ile’s hydrophobicity in this compound may strengthen interactions with nonpolar binding pockets compared to Lys’s positively charged side chain in AcAsp-Glu-Dif-Lys-Cha-Cys .

Metabolic Stability : AcGlu’s bulkier side chain could reduce protease susceptibility relative to AcAsp, extending half-life in vivo .

Analytical Characterization

Per ACS guidelines, rigorous characterization data (e.g., HRMS, elemental analysis) are critical for validating structural claims .

Parameter This compound AcAsp-Glu-Dif-Lys-Cha-Cys
Molecular Weight ~800 Da (calculated) ~820 Da (reported)
HRMS Accuracy Not available <2 ppm error
Elemental Analysis C: 52.1%, H: 7.3% (est.) C: 50.8%, H: 7.1%
Discussion :
  • The Lys-to-Ile substitution reduces molecular weight by ~20 Da, aligning with theoretical calculations.
  • Discrepancies in elemental composition highlight the need for experimental validation to confirm purity and stoichiometry .

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